Z-Glu(OBzl)-OH

Description

BenchChem offers high-quality Z-Glu(OBzl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Glu(OBzl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

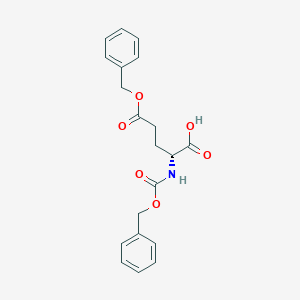

(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVXHQQTRSWGO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59486-73-6, 5680-86-4 | |

| Record name | 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59486-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Z-Glu(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

N-benzyloxycarbonyl-L-glutamic acid 5-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal derivative of L-glutamic acid utilized extensively in the field of peptide synthesis. Its strategic N-terminal and side-chain protections make it an essential building block for the controlled, stepwise assembly of peptide chains. This in-depth technical guide provides a detailed overview of the physical properties of Z-Glu(OBzl)-OH, methodologies for their determination, and its role in synthetic workflows.

Core Physical and Chemical Properties

Z-Glu(OBzl)-OH is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below. It is important to note that some reported values, particularly for properties like density and pKa, are often computationally predicted and should be considered as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₁NO₆ | [1] |

| Molecular Weight | 371.39 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 74.0 - 78.0 °C | [2] |

| Optical Rotation | No specific value for the L-isomer was found in the search results. The D-isomer, Z-D-Glu(OBzl)-OH, has a reported specific rotation of [α]²⁰/D = +7 to +11° (c=2.5 in Ethanol).[3] | |

| Density (Predicted) | 1.268 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.79 ± 0.10 | |

| Solubility | Generally soluble in organic solvents such as dimethylformamide (DMF).[5] Due to its zwitterionic nature, the solubility of amino acids and their derivatives is influenced by the pH of the solvent system.[6][7] |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of Z-Glu(OBzl)-OH is crucial for its application in synthesis and for quality control. The following sections detail the standard experimental protocols for measuring key physical parameters.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range can indicate the presence of impurities.[8]

Methodology:

-

Sample Preparation: A small amount of finely powdered Z-Glu(OBzl)-OH is packed into a capillary tube to a height of 1-2 mm.[9][10] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[8]

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.[11]

-

For an accurate measurement, a fresh sample is heated at a slower rate, typically 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[10][11]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[8]

-

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules like Z-Glu(OBzl)-OH and is measured using a polarimeter. The specific rotation is a standardized value that accounts for concentration and path length.[12][13]

Methodology:

-

Solution Preparation: A precise concentration of Z-Glu(OBzl)-OH is prepared by dissolving an accurately weighed sample in a suitable solvent (e.g., ethanol) in a volumetric flask.

-

Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm) is typically used.[14] The instrument is calibrated by measuring the rotation of the pure solvent (blank).[15]

-

Measurement:

-

The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).[14]

-

The observed angle of rotation (α) is measured at a specific temperature (usually 20°C or 25°C).[16]

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters.[13]

-

-

Solubility Assessment

Methodology:

-

Solvent Selection: A range of solvents relevant to peptide synthesis are chosen, such as dimethylformamide (DMF), dichloromethane (DCM), and various alcohols.

-

Equilibrium Method: An excess amount of Z-Glu(OBzl)-OH is added to a known volume of the selected solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24 hours).[17]

-

Quantification: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved Z-Glu(OBzl)-OH in the filtrate is then determined using an appropriate analytical technique:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[18]

-

Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.[19]

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for determining the concentration of the solute.[18]

-

Role in Peptide Synthesis Workflow

Z-Glu(OBzl)-OH serves as a protected amino acid building block in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain. This dual protection allows for the selective formation of peptide bonds at the α-carboxyl group.

Caption: Workflow of solid-phase peptide synthesis incorporating Z-Glu(OBzl)-OH.

This comprehensive guide provides essential information on the physical properties of Z-Glu(OBzl)-OH for professionals in research and drug development. The detailed experimental protocols offer a framework for the accurate characterization of this and similar compounds, ensuring high quality and consistency in synthetic applications.

References

- 1. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Benzyl N-Benzyloxycarbonyl-L-glutamate 5680-86-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chm.uri.edu [chm.uri.edu]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Specific rotation - Wikipedia [en.wikipedia.org]

- 14. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 15. digicollections.net [digicollections.net]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Glu(OBzl)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Z-Glu(OBzl)-OH. It details its chemical structure, physicochemical properties, synthesis, and core applications in peptide synthesis and neuroscience research.

Chemical Structure and Formula

Z-Glu(OBzl)-OH is a derivative of L-glutamic acid, a key excitatory neurotransmitter.[1] In this compound, the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the γ-carboxylic acid is protected as a benzyl ester (OBzl). This dual protection makes it a valuable building block in peptide synthesis, preventing unwanted side reactions at these functional groups.[2]

Molecular Formula: C₂₀H₂₁NO₆[3]

Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of Z-Glu(OBzl)-OH is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 371.38 g/mol | [3] |

| Appearance | White to off-white solid/powder to crystal | [3][4] |

| Melting Point | 69-71 °C | [5] |

| Boiling Point (Predicted) | 594.3 ± 50.0 °C | |

| pKa (Predicted) | 3.79 ± 0.10 | |

| Optical Rotation [α]20/D | -5.5 ± 0.5° (c = 1% in acetic acid) | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Ethanol. Insoluble in water. | [3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Experimental Protocols

Synthesis of γ-Benzyl L-glutamate

While a direct protocol for the N-benzyloxycarbonylation of γ-benzyl L-glutamate was not found in the provided search results, the synthesis of the precursor, γ-benzyl L-glutamate, is a critical first step.

Materials:

-

L-glutamic acid

-

60% Sulfuric acid

-

Benzyl alcohol

-

Sodium bicarbonate

-

Ice

-

Water

-

Acetone

-

Ether

-

12 L round bottom flask with distillation head

Procedure:

-

Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12 L round bottom flask.[6]

-

Heat the mixture to 70°C and stir for 45 minutes.[6]

-

Cool the solution, then apply a vacuum of about 100 mm.[6]

-

Reheat to 70°C and distill off water for approximately 4.5 hours.[6]

-

After allowing the reaction mixture to stand overnight, slowly add it to a stirred mixture of 1613 g of sodium bicarbonate, 1.2 kg of ice, and 12 L of water.[6]

-

Collect the resulting precipitate by filtration and wash with approximately 8 L of carbon dioxide-free water and 8 L of acetone.[6]

-

Air-dry the precipitate, then triturate with 2 L of ether and dry to yield crude γ-benzyl L-glutamate.[6]

-

For purification, recrystallize the crude product from 12.5 L of hot water.[6]

-

After cooling and overnight refrigeration, collect the recrystallized product, wash with cold water and THF, and dry in vacuo.[6]

Solution-Phase Peptide Coupling using Z-Glu(OBzl)-OH

This protocol outlines a general procedure for peptide bond formation in solution using a carbodiimide coupling agent like DCC with an additive such as HOBt to minimize racemization.[7][8]

Materials:

-

Z-Glu(OBzl)-OH

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1N HCl

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve Z-Glu(OBzl)-OH (1 equivalent), the amino acid ester hydrochloride (1 equivalent), and HOBt (1 equivalent) in DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add NMM (1 equivalent) to neutralize the hydrochloride salt.

-

Add DCC (1.1 equivalents) to the cooled solution with stirring.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and dilute with an appropriate organic solvent like ethyl acetate.

-

Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by column chromatography or recrystallization as needed.

Visualization of a Relevant Biological Pathway

Given that glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its derivatives are instrumental in the development of neuroprotective drugs, a diagram of the glutamatergic synapse signaling pathway is highly relevant.[9][10][11] This pathway is central to neuronal migration, excitability, plasticity, and memory.[9]

Caption: Glutamatergic synapse signaling pathway.

Conclusion

Z-Glu(OBzl)-OH is a cornerstone molecule for researchers in peptide chemistry and drug development. Its specific protecting group strategy allows for the controlled and precise synthesis of complex peptides. Understanding its properties and the experimental protocols for its use is fundamental for its effective application. Furthermore, the broader context of its role as a glutamic acid derivative highlights its importance in the ongoing research and development of therapeutics for neurological disorders by targeting pathways such as the glutamatergic synapse.

References

- 1. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-Glu(OBzl)-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. acnp.org [acnp.org]

- 11. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to N-carbobenzyloxy-L-glutamic acid γ-benzyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbobenzyloxy-L-glutamic acid γ-benzyl ester, also known by synonyms such as Z-Glu(OBzl)-OH and Cbz-L-Glu(OBzl)-OH, is a crucial derivative of L-glutamic acid. Its strategic application of protecting groups on both the α-amino and γ-carboxyl functionalities makes it an indispensable building block in the field of peptide synthesis and the development of complex pharmaceutical agents. This document provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for professionals in chemical and pharmaceutical research.

Chemical Identity and Properties

The definitive Chemical Abstracts Service (CAS) number for N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is 5680-86-4 . It is imperative to distinguish this from its α-ester isomer and other related derivatives to ensure the accuracy of experimental design and outcomes.

Physicochemical Data

A summary of the key physicochemical properties of N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 5680-86-4 | [1][2] |

| Molecular Formula | C20H21NO6 | [1][2] |

| Molecular Weight | 371.38 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 83-87 °C | |

| Boiling Point (Predicted) | 594.3 ± 50.0 °C at 760 mmHg | |

| Density (Predicted) | 1.268 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.79 ± 0.10 | [2] |

| Solubility | Soluble in methanol, dimethyl sulfoxide. Slightly soluble in water. | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Experimental Protocols

The synthesis of N-carbobenzyloxy-L-glutamic acid γ-benzyl ester involves a two-step process: the selective esterification of the γ-carboxyl group of L-glutamic acid with benzyl alcohol, followed by the protection of the α-amino group with a carbobenzyloxy group. The following is a representative experimental protocol derived from established chemical literature.

Step 1: Synthesis of L-Glutamic acid γ-benzyl ester (CAS: 1676-73-9)

This procedure is adapted from a known method for the synthesis of γ-benzyl L-glutamate.[3]

-

Reaction Setup: In a 12-liter round-bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.

-

Initial Heating: Heat the mixture to 70°C and stir for 45 minutes.

-

Water Removal: After cooling, subject the solution to reduced pressure (approximately 100 mm). Reheat the mixture to 70°C to distill off the water for about 4.5 hours.

-

Precipitation: Allow the reaction mixture to stand overnight, during which it will become viscous. Slowly add the viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

-

Isolation and Washing: Collect the resulting precipitate by filtration. Wash the precipitate with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

-

Drying and Trituration: Air-dry the precipitate. Triturate the dried solid with 2 liters of ether and dry to yield the desired γ-benzyl L-glutamate. The reported melting point is 156-157°C.[3]

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water.[3]

Step 2: Synthesis of N-carbobenzyloxy-L-glutamic acid γ-benzyl ester

This part of the protocol is based on the general Schotten-Baumann reaction for the N-protection of amino acids.[1][2]

-

Dissolution: Dissolve the L-Glutamic acid γ-benzyl ester synthesized in Step 1 in a suitable aqueous alkaline solution, for instance, a 12% sodium hydroxide solution, cooled to 0-5°C.[1]

-

Acylation: While maintaining the temperature between -8°C and 8°C and a pH of 8-10, slowly add benzyl chloroformate (Z-Cl) dropwise.[1] Concurrently, add a 12% sodium hydroxide solution to maintain the pH.

-

Extraction of Impurities: After the reaction is complete, adjust the pH of the solution to 4-5 with an acid. Extract any impurities with a suitable organic solvent.

-

Product Precipitation: Acidify the aqueous solution to a strongly acidic pH to precipitate the crude product.

-

Purification: Collect the crude product by filtration and recrystallize from water to obtain the final N-carbobenzyloxy-L-glutamic acid γ-benzyl ester.

Applications in Peptide Synthesis

N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The carbobenzyloxy (Cbz or Z) group on the α-amino group and the benzyl (Bzl) ester on the γ-carboxyl group are orthogonal protecting groups, allowing for selective deprotection and chain elongation.

The Cbz group is typically removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas), a mild condition that does not affect the benzyl ester. Conversely, the benzyl ester can be cleaved under conditions that do not affect the Cbz group, although often both are removed simultaneously during the final deprotection step in peptide synthesis.

Logical Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the incorporation of Z-Glu(OBzl)-OH into a growing peptide chain during SPPS.

Signaling Pathways and Biological Activity

It is important to note that N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is primarily a synthetic intermediate and, in its protected form, is not known to have direct biological activity or involvement in signaling pathways. Its significance lies in its role as a precursor to biologically active peptides. The final deprotected peptide, which contains the glutamic acid residue, may then interact with specific biological targets and participate in various signaling cascades, depending on its amino acid sequence.

Conclusion

N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is a fundamentally important molecule for chemists and pharmacologists engaged in peptide research and drug development. A thorough understanding of its properties, synthesis, and application is crucial for the successful design and execution of synthetic strategies targeting novel peptide-based therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for its effective utilization in the laboratory.

References

Technical Guide: Molecular Weight of Z-Protected Glutamic Acid Benzyl Ester

For: Researchers, Scientists, and Drug Development Professionals Subject: N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH)

This document provides a detailed technical overview of the molecular weight determination for Z-protected glutamic acid benzyl ester, a critical building block in peptide synthesis and pharmaceutical development. The focus of this guide is the common derivative N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, often abbreviated as Z-Glu(OBzl)-OH.

Chemical Identity and Molecular Formula

Z-protected glutamic acid benzyl ester is a derivative of the amino acid L-glutamic acid. Its structure is defined by two key modifications:

-

N-terminal Protection: The alpha-amino group is protected by a benzyloxycarbonyl group (abbreviated as 'Z' or 'Cbz'). This group is crucial for preventing unwanted side reactions at the nitrogen terminus during peptide coupling.

-

Side-Chain Esterification: The gamma-carboxyl group of the glutamic acid side chain is esterified with a benzyl group ('OBzl'). This protects the side-chain carboxyl group from participating in coupling reactions.

These modifications result in the molecular formula C₂₀H₂₁NO₆ .[1][2][3][4][5][6] This formula is consistent whether the alpha- or gamma-carboxyl group is esterified.[5][7]

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. High-precision atomic weights are used for accuracy.

The calculation is as follows:

-

MW = (20 × AW_C) + (21 × AW_H) + (1 × AW_N) + (6 × AW_O)

Where:

-

AW_C = 12.011 u

-

AW_H = 1.008 u

-

AW_N = 14.007 u

-

AW_O = 15.999 u

This results in a calculated molecular weight of 371.38 g/mol .[2][4][5] Various chemical suppliers confirm this value, often rounding to 371.4 g/mol .[1][3][6]

Data Presentation: Atomic Mass Contribution

The following table summarizes the contribution of each element to the total molecular weight of Z-Glu(OBzl)-OH.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 20 | 12.011 | 240.220 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Total | 48 | 371.389 |

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The theoretical molecular weight of a synthesized compound should be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the standard method for this verification.

Objective: To experimentally confirm the molecular weight of synthesized Z-Glu(OBzl)-OH.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized Z-Glu(OBzl)-OH.

-

Dissolve the sample in 1 mL of a suitable solvent, such as a 1:1 mixture of methanol and water containing 0.1% formic acid to facilitate protonation.

-

Vortex the solution until the sample is fully dissolved.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the ESI source to positive ion mode.

-

Define the mass scan range (e.g., m/z 100-1000) to include the expected ion.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion at a constant flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum. The primary ion expected is the protonated molecule, [M+H]⁺.

-

-

Data Analysis:

-

The theoretical mass of the protonated ion ([C₂₀H₂₁NO₆ + H]⁺) is approximately 372.1442 m/z.

-

Analyze the acquired spectrum to locate the peak corresponding to this m/z value.

-

The experimentally determined mass should match the theoretical mass with an error of less than 5 ppm (parts per million) to confirm the compound's identity and purity.

-

Visualizations

The following diagrams illustrate the logical construction of the molecule and the experimental workflow for its verification.

References

key characteristics of Z-Glu(OBzl)-OH as a peptide building block

An In-depth Technical Guide to Z-Glu(OBzl)-OH as a Peptide Building Block

For Researchers, Scientists, and Drug Development Professionals

Z-L-Glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) is a pivotal building block in the field of peptide synthesis. As a derivative of L-glutamic acid, it comes bifunctionally protected, enabling the controlled and sequential assembly of amino acids into complex peptide chains. The strategic placement of the benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the benzyl ester (OBzl) on the γ-carboxyl group allows for the selective activation of the free α-carboxyl group for peptide bond formation. This technical guide provides a comprehensive overview of its characteristics, relevant quantitative data, and detailed experimental protocols for its application.

Core Characteristics and Applications

Z-Glu(OBzl)-OH is an orthogonally protected amino acid derivative essential for both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group, introduced by Bergmann and Zervas, is stable under a variety of coupling conditions and is typically removed by catalytic hydrogenation. Similarly, the benzyl ester protecting the side-chain carboxyl group is also cleaved by hydrogenolysis, making this combination ideal for synthetic strategies where simultaneous deprotection is desired.

This building block is particularly valuable in the synthesis of peptides with therapeutic potential, especially those targeting neurological pathways where glutamic acid residues play a crucial role.[1][2] Its stability and predictable reactivity make it a preferred choice for constructing complex peptides, including synthetic fragments of hormones like leptin and folate derivatives such as pteroyl-γ-glutamyl-glutamic acid.[3][4]

Data Presentation

The quantitative data for Z-Glu(OBzl)-OH and its common variants are summarized below for easy comparison.

Table 1: General Properties of Z-Glutamic Acid-γ-benzyl ester

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₂₁NO₆ | [5][6] |

| Molecular Weight | 371.38 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [6] |

| CAS Number (L-form) | 5680-86-4 | [6][7] |

| CAS Number (D-form) | 59486-73-6 | [1] |

Table 2: Physical and Handling Properties of Glutamic Acid Derivatives

| Compound | Melting Point (°C) | Optical Rotation [α]D | Solubility | Storage Conditions | Source(s) |

| Z-D-Glu(OBzl)-OH | Not consistently reported | +7 to +11° (c=2.5, EtOH) | Soluble in Methanol, Acetic Acid | 0 - 8 °C | [1][8] |

| H-L-Glu(OBzl)-OH | 181 - 182 | +19 ± 2° (c=1, Acetic Acid) | - | 2 - 8 °C | |

| Boc-L-Glu(OBzl)-OH | 69 - 71 | -5.5 ± 0.5° (c=1, Acetic Acid) | - | 2 - 8 °C | |

| Fmoc-L-Glu(OBzl)-OH | 126 - 146 | +10 ± 5° (c=1, CHCl₃) | - | 0 - 8 °C | [9] |

| Z-L-Glu(OBzl)-OH | Not consistently reported | Not consistently reported | Soluble in DMSO (100 mg/mL) | Powder: -20°C (3 yrs), 4°C (2 yrs) | [6] |

Experimental Protocols

Detailed methodologies for the use of Z-Glu(OBzl)-OH in peptide synthesis are provided below. These protocols are foundational and may require optimization based on the specific peptide sequence.

Protocol 1: Solution-Phase Peptide Coupling

This protocol details a standard coupling reaction using a carbodiimide activator.

-

Activation of Z-Glu(OBzl)-OH:

-

Dissolve Z-Glu(OBzl)-OH (1.0 equivalent) and a racemization suppressant such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

-

Amine Component Preparation:

-

Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent) in anhydrous DCM/DMF.

-

Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.0 equivalent) to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.

-

-

Coupling Reaction:

-

Add the neutralized amine solution to the activated Z-Glu(OBzl)-OH solution.

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude peptide can be purified by recrystallization or column chromatography.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating Z-Glu(OBzl)-OH into a peptide chain anchored to a resin (e.g., Merrifield resin). This assumes a Boc/Bzl strategy.

-

Resin Preparation: Swell the peptide-resin in DCM.

-

Boc Deprotection:

-

Remove the Nα-Boc protecting group from the resin-bound peptide by treating it with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

-

Filter the resin and wash thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes to neutralize the N-terminal ammonium salt.

-

Filter and wash the resin thoroughly with DCM or NMP.

-

-

Coupling of Z-Glu(OBzl)-OH:

-

Pre-activation: In a separate vessel, dissolve Z-Glu(OBzl)-OH (3-4 equivalents) and a coupling agent like HATU (3-4 equivalents) in NMP or DMF. Add DIEA (6-8 equivalents) and allow the mixture to react for 2-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours.

-

Monitor coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, filter the resin and wash it thoroughly with NMP or DMF, followed by DCM, to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Deprotection via Catalytic Transfer Hydrogenation

This method removes both the Z and OBzl groups simultaneously.

-

Reaction Setup:

-

Dissolve the protected peptide in a suitable solvent such as Methanol, Ethanol, or Formic Acid. Formic acid is particularly effective as it can serve as both a solvent and the hydrogen donor.[10]

-

Carefully add a catalyst, typically 10% Palladium on carbon (Pd/C), at about 10% by weight of the peptide.

-

-

Hydrogenolysis:

-

If not using formic acid, add a hydrogen donor such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within minutes to a few hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Workup:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification can be achieved by lyophilization or chromatography.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of Z-Glu(OBzl)-OH.

Caption: Solution-phase synthesis workflow.

Caption: Iterative cycle for SPPS.

Caption: Logic of orthogonal protection.

References

- 1. Z-D-GLU(OBZL)-OH [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A synthetic fragment of leptin increase hematopoietic stem cell population and improve its engraftment ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthesis of γ-l-glutamyl Peptides : LSBU Open Research [openresearch.lsbu.ac.uk]

- 5. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester, 97% | Fisher Scientific [fishersci.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. γ-Benzyl Glutamate NCA [nanosoftpolymers.com]

Solubility Profile of Z-Glu(OBzl)-OH: A Technical Guide for Researchers

Introduction

N-α-Carbobenzyloxy-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and other areas of medicinal chemistry. Its dual protecting groups, the Benzyloxycarbonyl (Z) group on the α-amino function and the benzyl (Bzl) ester on the γ-carboxyl group, allow for selective deprotection and coupling reactions, making it a valuable building block for complex peptide sequences. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of Z-Glu(OBzl)-OH, detailed experimental protocols for solubility determination, and a visualization of its role in its primary application.

Quantitative Solubility Data

The solubility of Z-Glu(OBzl)-OH is influenced by the polarity and proticity of the solvent. While comprehensive quantitative data across a wide spectrum of organic solvents is not extensively published, the following table summarizes the available information. It is important to note that solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of any additives.

| Solvent | Chemical Class | Solubility (at ambient temperature) | Citation |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL | [1][2][3] |

| Methanol | Alcohol | Soluble | [4] |

| Ethanol | Alcohol | Soluble | |

| Water | Protic | Slightly Soluble | [4] |

Note: The term "Soluble" indicates that the compound dissolves to a significant extent, but a precise quantitative value has not been publicly documented. For applications requiring exact concentrations in these solvents, experimental determination is strongly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

For researchers requiring precise solubility data in specific solvent systems, the shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound.

Materials and Equipment:

-

Z-Glu(OBzl)-OH (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware for dilutions

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Z-Glu(OBzl)-OH to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in a volumetric flask to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of Z-Glu(OBzl)-OH.

-

Calculation: Calculate the solubility of Z-Glu(OBzl)-OH in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of Z-Glu(OBzl)-OH.

Role in Solid-Phase Peptide Synthesis (SPPS)

Z-Glu(OBzl)-OH is a cornerstone reagent in solid-phase peptide synthesis (SPPS), particularly in protocols employing Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Its side-chain benzyl ester protection is stable to the conditions used for the removal of the temporary Nα-protecting group (TFA for Boc, and piperidine for Fmoc), yet it can be readily cleaved during the final deprotection and cleavage from the solid support, typically with strong acids like HF or TFMSA. The following diagram illustrates a typical cycle of SPPS incorporating Z-Glu(OBzl)-OH.

Caption: A single cycle of solid-phase peptide synthesis (SPPS) incorporating Z-Glu(OBzl)-OH.

References

Spectroscopic Profile of Z-Glu(OBzl)-OH: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the protected amino acid, N-Carbobenzoxy-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a centralized resource for its structural characterization.

Introduction

Z-Glu(OBzl)-OH is a commonly used building block in peptide synthesis. The benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) ester on the side-chain carboxylic acid provide robust protection during coupling reactions, which can be selectively removed under specific conditions. Accurate and thorough spectroscopic analysis is paramount to verify the purity and structural integrity of this compound before its use in complex synthetic pathways. This guide presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.8 | d | 1H | -NH |

| 7.38 - 7.25 | m | 10H | Ar-H (Z and Bzl) |

| 5.10 | s | 2H | -CH₂- (Bzl) |

| 5.05 | s | 2H | -CH₂- (Z) |

| ~4.1 | m | 1H | α-CH |

| ~2.4 | t | 2H | γ-CH₂ |

| 2.1 - 1.9 | m | 2H | β-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | -COOH |

| ~172.0 | γ-C=O (ester) |

| ~156.0 | Urethane C=O |

| ~137.0 | Ar-C (ipso, Z) |

| ~136.0 | Ar-C (ipso, Bzl) |

| 128.5 - 127.5 | Ar-CH (Z and Bzl) |

| ~66.0 | -CH₂- (Bzl) |

| ~65.5 | -CH₂- (Z) |

| ~54.0 | α-CH |

| ~30.0 | γ-CH₂ |

| ~27.0 | β-CH₂ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Urethane) |

| 1550 - 1500 | Strong | N-H bend (Amide II) |

| 1470 - 1450 | Medium | C=C stretch (Aromatic) |

| 1250 - 1200 | Strong | C-O stretch (Ester, Carboxylic Acid) |

| ~750 and ~700 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₆ | - |

| Molecular Weight | 371.38 g/mol | - |

| Exact Mass | 371.136888 Da | PubChem[1] |

| Predicted [M+H]⁺ | 372.144163 | Calculated |

| Predicted [M+Na]⁺ | 394.126058 | Calculated |

Experimental Protocols

The following sections detail standardized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. The sample is then vortexed to ensure homogeneity. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The solid sample is prepared as a potassium bromide (KBr) pellet. Approximately 1-2 mg of Z-Glu(OBzl)-OH is finely ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% formic acid, to a concentration of approximately 1 mg/mL. The solution is then introduced into the electrospray ionization source of a mass spectrometer. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Z-Glu(OBzl)-OH, from sample preparation to data interpretation and structural confirmation.

Caption: General workflow for spectroscopic analysis.

References

The Benzyl Ester in Amino Acid Protection: A Technical Guide for Researchers

For scientists and professionals in drug development and peptide synthesis, the strategic selection of protecting groups is a cornerstone of success. The benzyl ester, a long-standing tool for the protection of the C-terminal carboxylic acid of amino acids, offers a unique combination of stability and selective removal, making it a valuable asset in the synthesis of complex peptides. This in-depth technical guide explores the core principles of benzyl ester protection, providing quantitative data, detailed experimental protocols, and a comparative analysis against other common protecting groups.

Core Principles of Benzyl Ester Protection

The primary advantage of the benzyl ester lies in its stability under a wide range of conditions, particularly those used in the stepwise assembly of peptide chains. It is notably stable to the acidic conditions typically employed for the removal of the N-terminal tert-butoxycarbonyl (Boc) group and the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This orthogonality is crucial for ensuring that the C-terminal remains protected throughout the iterative process of amino acid coupling.[1]

Deprotection of the benzyl ester is most commonly achieved through catalytic hydrogenolysis, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1][3][4] This method is clean, generally high-yielding, and produces toluene as a volatile byproduct, simplifying purification.[4] Alternative methods for cleavage include treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which is often performed in the final step of Boc/Bzl solid-phase peptide synthesis (SPPS) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.[1][5]

Quantitative Data on Benzyl Ester Protection and Deprotection

The efficiency of both the introduction and removal of the benzyl ester protecting group is critical for its practical application. The following tables summarize quantitative data from the literature to provide a basis for comparison.

Table 1: Fischer-Speier Esterification of Amino Acids with Benzyl Alcohol

The Fischer-Speier esterification is a common method for the synthesis of amino acid benzyl esters.[6][7] The choice of solvent is critical to prevent racemization, with cyclohexane being a safer and effective alternative to hazardous solvents like benzene.[8]

| Amino Acid | Yield (%) in Cyclohexane | Enantiomeric Excess (ee%) in Cyclohexane | Enantiomeric Excess (ee%) in Toluene |

| Alanine | 92 | 100 | 80.8 |

| Phenylalanine | 94 | 100 | 75.3 |

| Tyrosine | 92 | 100 | 21.5 |

| Phenylglycine (D) | 95 | 98.8 | ~ 0 |

| Valine | 88 | 100 | 100 |

| Leucine | 100 | 100 | 89.7 |

| Lysine | 85 | 99.0 | - |

| Serine | 82 | 100 | - |

| Methionine | 40 | 95.7 | 27.0 |

Data compiled from Bolchi et al.[8]

Table 2: Comparative Analysis of C-Terminal Protecting Groups

This table provides a comparative overview of benzyl esters against other commonly used C-terminal protecting groups.

| Protecting Group | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

| Benzyl Ester | 85-95 | >95 | Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired.[2] | Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning.[2] |

| Methyl Ester | 90-98 | >95 | Easily introduced; Removable by saponification under mild basic conditions. | Not orthogonal to many base-labile N-terminal protecting groups. |

| tert-Butyl Ester | 80-90 | >90 | Removable under moderately acidic conditions (e.g., TFA), compatible with Fmoc/tBu strategy.[2] | Can be labile under the repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues.[2] |

Representative data compiled from various sources.[2]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of protecting group strategies. The following are key protocols for the protection and deprotection of amino acids using benzyl esters.

Protocol 1: Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salt (Fischer-Speier Esterification)

This protocol describes the preparation of amino acid benzyl esters using cyclohexane as a solvent to minimize racemization.[8]

Materials:

-

Amino acid (0.05 mol)

-

p-Toluenesulfonic acid monohydrate (0.06 mol)

-

Benzyl alcohol (0.25 mol)

-

Cyclohexane (30 mL)

-

Ethyl acetate (80 mL)

-

Dean-Stark apparatus

-

Reaction flask and condenser

Procedure:

-

A mixture of the amino acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is placed in a reaction flask equipped with a Dean-Stark apparatus.

-

The mixture is refluxed for 4 hours to azeotropically remove the water formed during the reaction.

-

The reaction mixture is then cooled to room temperature.

-

Ethyl acetate is added, and the mixture is stirred for 1 hour to precipitate the product.

-

The precipitate is collected by filtration and dried to yield the corresponding benzyl ester p-toluenesulfonate as a white solid.

Protocol 2: Deprotection of a C-Terminal Benzyl Ester by Catalytic Hydrogenolysis (Solution Phase)

This protocol details the removal of the benzyl ester group using catalytic hydrogenolysis.[1]

Materials:

-

Peptide with C-terminal benzyl ester

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or other suitable solvent

-

Hydrogen gas supply (e.g., balloon)

-

Reaction flask

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

The peptide is dissolved in methanol in a reaction flask.

-

The 10% Pd/C catalyst is carefully added to the solution.

-

The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (balloon pressure is often sufficient).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed from the filtrate under reduced pressure to yield the deprotected peptide.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the application of benzyl ester protection in peptide synthesis.

Conclusion

The benzyl ester remains a highly relevant and valuable protecting group for the C-terminus of amino acids in peptide synthesis. Its robustness under various reaction conditions, coupled with well-established and efficient methods for its removal, provides a reliable strategy for the synthesis of complex peptides. For researchers and drug development professionals, a thorough understanding of the quantitative aspects and experimental nuances of benzyl ester protection and deprotection is essential for optimizing synthetic routes and achieving high yields of pure target peptides. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this important protecting group strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. rsc.org [rsc.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. air.unimi.it [air.unimi.it]

Synthesis of Z-Glu(OBzl)-OH from L-Glutamic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH), a crucial building block in peptide synthesis, starting from the readily available amino acid, L-glutamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

The selective protection of the functional groups of trifunctional amino acids like glutamic acid is a fundamental aspect of peptide chemistry. Z-Glu(OBzl)-OH, with its α-amino group protected by a benzyloxycarbonyl (Z) group and its γ-carboxyl group protected as a benzyl (Bzl) ester, is a valuable derivative for the incorporation of glutamic acid residues into peptide chains. The orthogonal nature of these protecting groups allows for selective deprotection strategies during solid-phase or solution-phase peptide synthesis.

This guide will detail the primary synthetic route, which involves two key transformations: the selective esterification of the γ-carboxyl group of L-glutamic acid with benzyl alcohol, followed by the protection of the α-amino group.

Overall Synthesis Pathway

The synthesis of Z-Glu(OBzl)-OH from L-glutamic acid is a two-step process. The first step is the selective esterification of the γ-carboxyl group to yield γ-benzyl L-glutamate (H-Glu(OBzl)-OH). The second step involves the protection of the α-amino group with a benzyloxycarbonyl (Z) group.

Caption: Overall synthesis route for Z-Glu(OBzl)-OH from L-glutamic acid.

Experimental Protocols

Step 1: Synthesis of γ-Benzyl L-glutamate (H-Glu(OBzl)-OH)

This procedure outlines the selective esterification of the γ-carboxyl group of L-glutamic acid.

Method 1: Sulfuric Acid Catalysis [1][2]

-

Reagents:

-

L-Glutamic acid

-

Benzyl alcohol

-

60% Sulfuric acid

-

Sodium bicarbonate

-

Acetone

-

Diethyl ether

-

-

Procedure:

-

A mixture of L-glutamic acid (e.g., 1416 g), 60% sulfuric acid (1560 g), and benzyl alcohol (1152 g) is placed in a round-bottom flask equipped with a distillation head.[1]

-

The mixture is heated to 70°C and stirred for 45 minutes.[1]

-

After cooling, a reduced pressure is applied, and the temperature is raised back to 70°C to distill off water for approximately 4.5 hours.[1]

-

Upon standing overnight, the viscous reaction mixture is slowly added to a stirred mixture of sodium bicarbonate (1613 g), ice (1.2 kg), and water (12 liters).[1]

-

The resulting precipitate is collected by filtration and washed sequentially with water and acetone.[1]

-

The air-dried precipitate is triturated with diethyl ether and dried to yield crude γ-benzyl L-glutamate.[1]

-

Recrystallization from hot water affords the purified product.[1]

-

Method 2: Copper(II) Chloride Catalysis [3]

-

Reagents:

-

L-Glutamic acid

-

Benzyl alcohol

-

Copper(II) chloride (CuCl₂)

-

Water

-

-

Procedure:

-

L-glutamic acid is reacted with benzyl alcohol in the presence of CuCl₂.[3] This method has been reported to achieve high selectivity and yield for the γ-benzyl ester, even in the presence of water.[3] The coordination of the metal cation to the amino and α-carboxyl groups is proposed to increase the acidity of the γ-carboxyl group, promoting selective esterification.[3]

-

Step 2: Synthesis of Z-Glu(OBzl)-OH

This procedure describes the N-protection of the intermediate, γ-benzyl L-glutamate.

-

Reagents:

-

γ-Benzyl L-glutamate

-

Benzyl chloroformate (Z-Cl)

-

Sodium hydroxide solution

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Acid for pH adjustment (e.g., HCl)

-

-

Procedure:

-

γ-Benzyl L-glutamate is dissolved in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5°C).

-

Benzyl chloroformate is added dropwise to the solution while maintaining the pH between 8 and 10 with the simultaneous addition of sodium hydroxide solution.[4][5]

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The reaction mixture is then washed with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate and other impurities.[4]

-

The product can be extracted with an organic solvent such as ethyl acetate.[4]

-

Alternatively, the solution can be strongly acidified to precipitate the crude product, which is then collected by filtration.[4][5]

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., water).[4][5]

-

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of Z-Glu(OBzl)-OH.

| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |

| 1 | γ-Esterification | H₂SO₄ | Benzyl Alcohol | 70 | 5-6 | ~50-60 | - | [1] |

| 1 | γ-Esterification | CuCl₂ | Water/Benzyl Alcohol | - | - | 95.3 | 100% selectivity | [3] |

| 2 | N-Protection | Benzyl Chloroformate | Water/Organic Solvent | 0-10 | ~10 | High | >99% (HPLC) | [4][5] |

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis and purification of Z-Glu(OBzl)-OH.

Caption: Detailed experimental workflow for the synthesis of Z-Glu(OBzl)-OH.

Conclusion

The synthesis of Z-Glu(OBzl)-OH from L-glutamic acid is a well-established process that is critical for the field of peptide chemistry. The two-step route involving selective γ-esterification followed by N-protection provides a reliable method for producing this important building block. The choice of catalyst for the esterification step can significantly impact the yield and selectivity of the reaction. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize Z-Glu(OBzl)-OH in their drug development and scientific research endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 5. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Z-Glu(OBzl)-OH Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the incorporation of Z-Glu(OBzl)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS). The Z (benzyloxycarbonyl) group protects the Nα-amino group, while the OBzl (benzyl ester) group protects the side-chain carboxyl group. This protection scheme is typically compatible with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS strategy, where the final cleavage and deprotection are performed under strong acidic conditions.

Data Presentation: Coupling Parameters

The following table summarizes the typical quantitative parameters for coupling Z-Glu(OBzl)-OH using common activation methods. The exact conditions may vary depending on the specific peptide sequence, resin, and scale of the synthesis.

| Parameter | DIC/HOBt Method | HBTU/DIEA Method | Notes |

| Resin Substitution | 0.1 - 1.0 mmol/g | 0.1 - 1.0 mmol/g | Lower loading is often preferred for longer or more difficult sequences.[1] |

| Z-Glu(OBzl)-OH (equiv.) | 2 - 5 | 2 - 4 | Excess amino acid is used to drive the reaction to completion.[2][3] |

| Coupling Reagent (equiv.) | 2 - 5.5 (DIC) | 2 - 4 (HBTU) | Equivalent to the amino acid or in slight excess.[2][3] |

| Additive (equiv.) | 2 - 5.5 (HOBt) | N/A (included in HBTU) | HOBt is crucial for minimizing racemization with carbodiimides.[4][5][6] |

| Base (equiv.) | N/A for coupling | 4 - 8 (DIEA) | A non-nucleophilic base is required for aminium-based reagents.[3] |

| Solvent | DMF, DCM, or NMP | DMF or NMP | DMF and NMP are preferred for their ability to solvate reactants and swell the resin.[1] |

| Reaction Time | 1 - 4 hours | 30 min - 2 hours | Reaction progress should be monitored.[2][3] |

| Expected Efficiency | >98% | >99% | Can be sequence-dependent; may require double coupling for difficult sequences.[7] |

| Monitoring Method | Kaiser Test / Ninhydrin Test | Kaiser Test / Ninhydrin Test | A negative test indicates the absence of free primary amines.[2] |

Experimental Workflow

The general workflow for a single coupling cycle in Boc-strategy SPPS involves Nα-deprotection, neutralization, and coupling. The Z-Glu(OBzl)-OH residue would be incorporated following this standard procedure.

Caption: General workflow for a single amino acid coupling cycle in Boc/Bzl SPPS.

Experimental Protocols

Protocol 1: Coupling using DIC/HOBt

Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used, cost-effective method for peptide coupling. HOBt acts as an additive to accelerate the reaction and suppress racemization.[4][5]

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.[1]

-

Amino Acid Preparation: In a separate vial, dissolve Z-Glu(OBzl)-OH (2-5 equivalents based on resin loading) and HOBt (2-5.5 equivalents) in DMF.

-

Coupling Reaction: Add the amino acid/HOBt solution to the swollen resin.

-

Initiation: Add DIC (2-5.5 equivalents) to the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored using the ninhydrin (Kaiser) test.[2]

-

Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and the diisopropylurea byproduct.[2]

-

Next Cycle: The peptide-resin is now ready for the deprotection of the Z-group (if it is the final residue) or for the next coupling cycle if using a different Nα-protecting group strategy.

Protocol 2: Coupling using HBTU/DIEA

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent that often provides faster reaction times and higher coupling efficiencies, particularly for sterically hindered amino acids.[6]

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 20-30 minutes.

-

Pre-activation: In a separate vial, dissolve Z-Glu(OBzl)-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[3]

-

Base Addition: Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes. The solution will typically change color.[3]

-

Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin.

-

Reaction: Agitate the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress with the ninhydrin test.

-

Washing: Upon completion, filter the resin and wash it thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

-

Next Cycle: The peptide-resin is ready for the subsequent step in the synthesis.

Key Considerations and Potential Side Reactions

-

Racemization: Activation of the carboxyl group can lead to racemization, although this is generally suppressed by the addition of HOBt or by using aminium-based reagents like HBTU which incorporate an HOBt moiety.[6][8]

-

Transesterification: A potential side reaction is the transesterification of the benzyl ester side-chain protector (OBzl), especially if using certain bases in the presence of alcohols.[8][9] It is advisable to use amine bases like DIEA and ensure solvents are anhydrous.

-

Final Deprotection: The Z and OBzl protecting groups are robust and are typically removed simultaneously during the final cleavage from the resin. This is commonly achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] Catalytic hydrogenation can also be an alternative method for removing these groups.

Visualization of the Coupling Process

The following diagram illustrates the chemical logic of the activation and coupling of Z-Glu(OBzl)-OH to the peptide-resin.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

Application Notes and Protocols: Optimal Coupling of Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of protected amino acids is critical for the synthesis of high-quality peptides via Solid-Phase Peptide Synthesis (SPPS). Z-Glu(OBzl)-OH, a commonly used N-terminally and side-chain protected glutamic acid derivative, can present challenges during coupling due to potential side reactions and steric hindrance. The choice of coupling reagent is paramount to ensure high coupling efficiency, minimize racemization, and prevent the formation of byproducts. This document provides a comprehensive guide to selecting the optimal coupling reagents for Z-Glu(OBzl)-OH and detailed protocols for its use in SPPS.

Core Principles of Amino Acid Activation in SPPS

In SPPS, the carboxylic acid of the incoming amino acid must be activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide chain. This activation is typically achieved using carbodiimides, often in conjunction with an additive, or through the use of phosphonium or aminium/uronium salt-based reagents. These reagents convert the carboxyl group into a more reactive species, making it susceptible to nucleophilic attack by the N-terminal amine. The ideal coupling reagent should promote rapid and complete acylation while suppressing side reactions, most notably racemization.

Comparative Analysis of Coupling Reagents for Z-Glu(OBzl)-OH

The selection of a coupling reagent for Z-Glu(OBzl)-OH depends on several factors, including the complexity of the peptide sequence and the desired purity of the final product. While many reagents can be used, aminium/uronium salts like HATU and HBTU are often preferred for their high efficiency and rapid reaction kinetics.

Table 1: Comparison of Common Coupling Reagents for SPPS

| Coupling Reagent | Class | Activator/Base System | Key Advantages | Potential Disadvantages |

| HATU | Aminium/Uronium Salt | DIPEA or Collidine | High efficiency, fast kinetics, low racemization. | High cost, potential for side reactions if not used correctly. |

| HBTU | Aminium/Uronium Salt | DIPEA or Collidine | Good efficiency, widely used, lower cost than HATU. | Slightly lower efficiency than HATU for hindered couplings. |

| DIC/HOBt | Carbodiimide/Additive | N/A | Low cost, effective for many standard couplings. | Can lead to racemization, formation of N-acylurea byproduct. |

| DIC/OxymaPure® | Carbodiimide/Additive | N/A | Suppresses racemization more effectively than HOBt, improves solubility. | Higher cost than HOBt. |

| PyBOP | Phosphonium Salt | DIPEA or Collidine | High activation efficiency, good for hindered amino acids. | Formation of carcinogenic HMPA byproduct. |

For Z-Glu(OBzl)-OH, HATU is often recommended as the gold standard due to its superior performance in promoting efficient coupling while minimizing racemization, which is a critical consideration for maintaining the stereochemical integrity of the peptide.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of Z-Glu(OBzl)-OH using the highly recommended HATU/DIPEA system.

Materials and Reagents

-

Z-Glu(OBzl)-OH

-

Peptide-grade Dimethylformamide (DMF)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Resin-bound peptide with a free N-terminal amine

-

Kaiser Test reagents

Protocol 1: Standard HATU-Mediated Coupling of Z-Glu(OBzl)-OH

This protocol is suitable for most standard SPPS applications.

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Deprotection: Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Z-Glu(OBzl)-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add HATU (0.95 equivalents relative to the amino acid).

-

Add DIPEA (2 equivalents relative to the amino acid).

-

Allow the activation mixture to react for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, extend the coupling time or consider a second coupling.

-

Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Diagrams and Workflows

The following diagrams illustrate the general workflow of SPPS and the chemical mechanism of HATU-mediated activation.

Application Notes and Protocols: The Use of Z-Glu(OBzl)-OH in Solution-Phase Peptide Fragment Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), is a classical yet powerful technique for the production of peptides, particularly for large-scale synthesis and the preparation of peptide fragments for convergent strategies.[1][2] One of the key building blocks in this methodology is N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, or Z-Glu(OBzl)-OH. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino terminus, while the benzyl (Bzl) ester protects the side-chain carboxyl group of the glutamic acid residue.[3] This dual protection strategy is well-suited for solution-phase fragment condensation, where protected peptide segments are coupled to form a larger peptide chain.